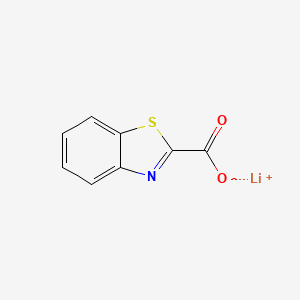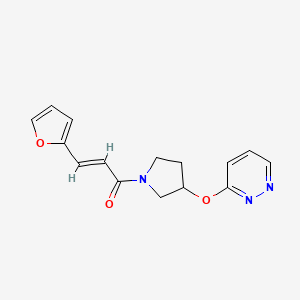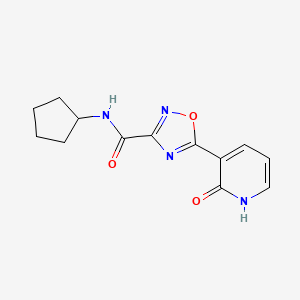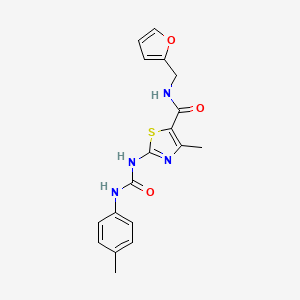
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibition has been shown to have potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme involved in the signaling pathway of B cells, and its inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in cancer cells and the suppression of B cell activation in autoimmune diseases.
Biochemical and Physiological Effects:
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to have significant biochemical and physiological effects in preclinical models. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea inhibits BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea also suppresses B cell activation in autoimmune diseases, leading to the reduction of inflammation and tissue damage.
実験室実験の利点と制限
The advantages of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include its selectivity for BTK, its ability to enhance the efficacy of other cancer therapies, and its potential therapeutic benefits in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The limitations of using 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea in lab experiments include the complexity of its synthesis, its potential toxicity, and the need for careful control of reaction conditions to achieve high yields and purity.
将来の方向性
There are several future directions for the research and development of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea. These include the optimization of its synthesis process, the evaluation of its safety and toxicity in clinical trials, and the exploration of its potential therapeutic benefits in combination with other cancer therapies. Other future directions include the investigation of its potential therapeutic benefits in autoimmune diseases and inflammatory disorders, as well as the development of new BTK inhibitors with improved selectivity and efficacy.
合成法
The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea involves a series of chemical reactions that result in the formation of the final product. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to achieve high yields and purity. The synthesis of 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has been shown to inhibit BTK activity in B cells, which leads to the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-21(2,3)23-20(26)22-15-19(25-11-6-5-7-12-25)16-8-9-18-17(14-16)10-13-24(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRZMFMSUAXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2782573.png)
![Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2782576.png)
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)


![Lithium(1+) ion 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B2782585.png)



![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)
![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)

![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)
